molecular formula C16H14BrCl2N B14866692 (R)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

(R)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B14866692
M. Wt: 371.1 g/mol
InChI Key: LJCWTVCXFOSCRP-CQSZACIVSA-N
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Description

(R)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 543737-10-6) is a chiral tetrahydroisoquinoline derivative with a molecular formula of C₁₆H₁₄BrCl₂N and a molecular weight of 371.1 g/mol . It is primarily utilized as a pharmaceutical intermediate or research reagent in synthetic chemistry and medicinal studies . The compound features a bromophenyl substituent at the 4-position and chlorine atoms at the 6- and 8-positions, contributing to its steric and electronic properties.

Properties

Molecular Formula

C16H14BrCl2N

Molecular Weight

371.1 g/mol

IUPAC Name

(4R)-4-(3-bromophenyl)-6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H14BrCl2N/c1-20-8-14(10-3-2-4-11(17)5-10)13-6-12(18)7-16(19)15(13)9-20/h2-7,14H,8-9H2,1H3/t14-/m1/s1

InChI Key

LJCWTVCXFOSCRP-CQSZACIVSA-N

Isomeric SMILES

CN1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br

Canonical SMILES

CN1CC(C2=C(C1)C(=CC(=C2)Cl)Cl)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach is the use of bromination and chlorination reactions to introduce the bromine and chlorine atoms into the phenyl and isoquinoline rings, respectively. The methyl group is often introduced through alkylation reactions. The reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often employ more efficient and cost-effective methods, such as continuous flow reactors and automated synthesis systems, to enhance production rates and reduce waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted isoquinoline derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to bind to specific targets makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.

Medicine

In medicine, ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is investigated for its potential therapeutic properties. Its unique chemical structure may confer bioactivity, making it a candidate for drug development and pharmacological studies.

Industry

In industry, this compound is used in the development of specialty chemicals and advanced materials. Its reactivity and functional group diversity enable the creation of products with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of ®-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets, such as enzymes or receptors. The bromine and chlorine atoms, along with the tetrahydroisoquinoline core, allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
(R)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-THIQ 543737-10-6 C₁₆H₁₄BrCl₂N 371.1 Chiral (R)-enantiomer; bromophenyl and dichloro substituents Pharmaceutical intermediate; research use
(S)-4-(3-Bromophenyl)-6,8-dichloro-2-methyl-THIQ 1870821-29-6 C₁₆H₁₄BrCl₂N 371.1 Chiral (S)-enantiomer; same substituents as R-form Medicinal chemistry studies; sold by Apollo Scientific (€535/100mg)
4-(3-Bromophenyl)-6,8-dichloro-2-methyl-THIQ hydrochloride 543739-81-7 C₁₆H₁₅BrCl₃N 407.56 Hydrochloride salt; enhanced solubility Typically in stock for research
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) 23007-85-4 C₁₂H₁₅N 173.25 Structurally distinct (tetrahydropyridine core); neurotoxic Linked to parkinsonism in humans via dopaminergic neuron damage
ABT702 306835-41-2 C₁₈H₁₈BrN₅O 408.3 Pyridopyrimidine core; bromophenyl and morpholine substituents Adenosine kinase inhibitor; distinct pharmacological target

Stereochemical and Pharmacological Differences

  • (R)- vs. The (S)-enantiomer is commercially available for medicinal research (e.g., €535/100mg from Apollo Scientific) , while the (R)-form is less commonly documented in public sources.
  • Hydrochloride Salt : The hydrochloride derivative (CAS 543739-81-7) offers improved solubility for experimental applications, though its pharmacological profile remains understudied .

Research and Commercial Availability

  • (R)-Isomer: Limited commercial availability; primarily referenced in synthetic guidelines (e.g., BIOFOUNT) .
  • (S)-Isomer : Available from suppliers like Apollo Scientific and Synthonix , with prices ranging from €535/100mg to €1,132/500mg .
  • Hydrochloride Salt : Listed by BLD Pharm Ltd. and others with 98%+ purity .

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